2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide 2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16365659
InChI: InChI=1S/C17H17FN4OS/c1-12-15(16(23)20-7-4-9-22-10-8-19-11-22)24-17(21-12)13-5-2-3-6-14(13)18/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,20,23)
SMILES:
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol

2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC16365659

Molecular Formula: C17H17FN4OS

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C17H17FN4OS
Molecular Weight 344.4 g/mol
IUPAC Name 2-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C17H17FN4OS/c1-12-15(16(23)20-7-4-9-22-10-8-19-11-22)24-17(21-12)13-5-2-3-6-14(13)18/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,20,23)
Standard InChI Key HXWXVJFGZROGNH-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCCCN3C=CN=C3

Introduction

2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivatives class. It features a complex structure that includes a fluorophenyl group, an imidazole ring, and a thiazole ring, contributing to its potential biological and chemical properties. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its promising pharmacological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, which can be optimized using techniques such as continuous flow reactors and advanced catalytic systems. Purification methods like recrystallization and chromatography are employed to isolate the final product effectively.

Biological and Pharmacological Activities

Thiazole derivatives, including 2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide, are known for their diverse biological activities. These compounds often exhibit antimicrobial and anticancer properties, making them promising candidates for drug development and therapeutic interventions.

Comparison with Similar Compounds

Other compounds featuring similar structural elements, such as fluorophenyl and imidazole groups, have demonstrated significant biological activities. For example, compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have shown antimitotic activity against human tumor cells, highlighting the potential of such structural motifs in drug design .

Comparison with Other Thiazole Derivatives

CompoundMolecular FormulaBiological Activity
2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamideC₁₇H₁₇FN₄OSPotential antimicrobial and anticancer properties
2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneNot specifiedAntimitotic activity against human tumor cells

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator